

Application Note: Strategic Functionalization of 5-Amino-2-fluoro-4-methylphenol

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Compound of Interest

Compound Name: 5-Amino-2-fluoro-4-methylphenol

CAS No.: 1312884-54-0

Cat. No.: B2402663

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Executive Summary & Molecule Profile[2][3][4]

5-Amino-2-fluoro-4-methylphenol (CAS: 1312884-54-0 / 115286-42-1 analog) is a high-value scaffold used primarily in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting EGFR, c-Met, or ALK). The molecule features a "push-pull" electronic system:

- The Nucleophile (Amine): Located at position 5, its nucleophilicity is attenuated by the para-fluorine atom (at position 2), which exerts an inductive electron-withdrawing effect (-I).[1]
- The Competitor (Phenol): Located at position 1, it presents a risk of competitive O-alkylation or O-acylation, particularly under basic conditions where phenoxide formation occurs.[1]
- The Steric Gate (Methyl): Located at position 4 (ortho to the amine), it introduces mild steric hindrance that can influence reaction rates with bulky electrophiles.[1]

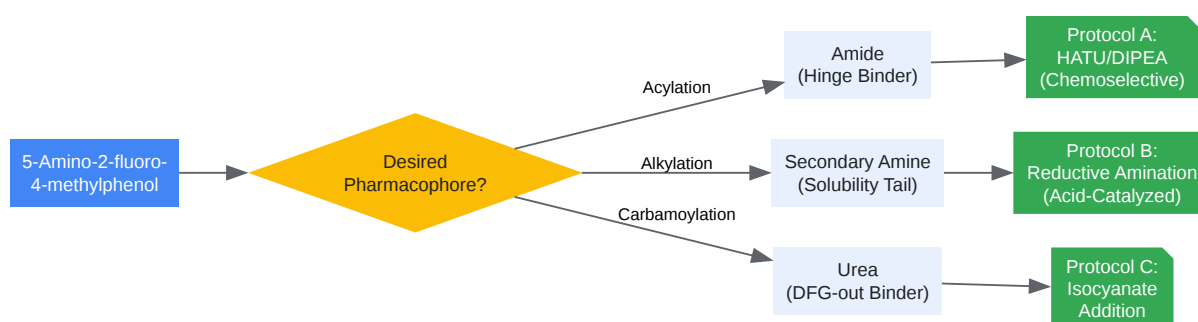
This guide provides three validated protocols designed to achieve chemoselective N-functionalization without the need for protecting group manipulations of the phenol, thereby streamlining synthetic routes in drug discovery.

Structural Analysis & Numbering

- C1: Hydroxyl (-OH)
- C2: Fluorine (-F) [Para to Amine]
- C4: Methyl (-CH₃) [Ortho to Amine]
- C5: Amine (-NH₂) [Target]

Strategic Decision Framework

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the desired pharmacophore.



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Figure 1: Decision tree for functionalizing **5-Amino-2-fluoro-4-methylphenol** based on target moiety.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Coupling)

Objective: Synthesize an amide bond (e.g., for attaching a hinge-binding heterocycle) while leaving the phenol free. Challenge: The para-fluorine reduces the amine's nucleophilicity, often

requiring "forcing" conditions that typically trigger O-acylation. Solution: Use of HATU with controlled stoichiometry of base (DIPEA) in a polar aprotic solvent to enhance N-selectivity over O-selectivity.

Materials

- Substrate: **5-Amino-2-fluoro-4-methylphenol** (1.0 equiv)[2]
- Carboxylic Acid: Heterocyclic acid (1.1 equiv)[1]
- Coupling Reagent: HATU (1.2 equiv) [CAS: 148893-10-1]
- Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
- Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology

- Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
- Reagent Addition: Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
- Substrate Addition: Add **5-Amino-2-fluoro-4-methylphenol** (1.0 equiv) as a solid or solution in minimal DMF.
- Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[3]
 - Checkpoint: If O-acylation is observed (>5%), add 2.0 equiv of LiOH (aq) and stir for 30 mins to selectively hydrolyze the ester back to the phenol without cleaving the amide.[1]
- Workup: Dilute with EtOAc, wash with saturated NH₄Cl (x2), water (x1), and brine. Dry over Na₂SO₄.
- Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Insight: The phenol (pK_a ~10) is less acidic than the protonated HATU intermediate.[1] By keeping the pH controlled (DIPEA), the amine (pK_{bh} ~3-4) remains the

primary nucleophile.[1]

Protocol B: Reductive Amination (N-Alkylation)

Objective: Install a solubilizing group or alkyl chain. Challenge: Electron-deficient anilines react sluggishly with ketones/aldehydes to form the imine intermediate. Solution: Use of a Brønsted acid catalyst (Acetic Acid or TFA) to activate the carbonyl and stabilize the imine, followed by reduction with Sodium Triacetoxyborohydride (STAB).[1]

Materials

- Substrate: **5-Amino-2-fluoro-4-methylphenol** (1.0 equiv)[2]
- Carbonyl: Aldehyde or Ketone (1.2–1.5 equiv)[1]
- Reductant: NaBH(OAc)₃ (2.0 equiv)[1]
- Catalyst: Glacial Acetic Acid (AcOH) (2–5 equiv)[1]
- Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Methodology

- Imine Formation: Dissolve the amine substrate and the aldehyde/ketone in DCE (0.1 M).
- Activation: Add Glacial Acetic Acid (2–5 equiv). Stir for 30–60 minutes at RT.
 - Note: For sterically hindered ketones, heating to 40°C or using Ti(OiPr)₄ (1.5 equiv) as a dehydrating agent may be required.[1]
- Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0 equiv) portion-wise.
- Reaction: Allow to warm to RT and stir for 12–24 hours.
- Quench: Quench with saturated NaHCO₃ (slow addition, gas evolution).
- Extraction: Extract with DCM. The product is often amphoteric; ensure the aqueous layer pH is ~6-7 for optimal recovery if the product contains basic nitrogens.

Data Validation:

Parameter	Standard Conditions	Optimized Conditions (Protocol B)
Reagent	NaBH ₄ / MeOH	NaBH(OAc) ₃ / AcOH / DCE
Conversion	< 30% (Stalled Imine)	> 85% (Amine Product)

| Selectivity | N/A | > 99% Mono-alkylation |

Protocol C: Urea Formation (Reaction with Isocyanates)

Objective: Synthesis of urea-linked kinase inhibitors (Type II binders). Challenge: Isocyanates are highly reactive and can react with the phenol to form carbamates. Solution: Temperature control and solvent selection (non-polar) to favor N-attack.

Step-by-Step Methodology

- Dissolution: Dissolve **5-Amino-2-fluoro-4-methylphenol** (1.0 equiv) in anhydrous THF or Toluene.
- Temperature: Cool the solution to 0°C.
- Addition: Add the Isocyanate (1.0 equiv) dropwise.
- Equilibration: Stir at 0°C for 1 hour, then allow to warm to RT.
- Precipitation: Often, the urea product precipitates out of Toluene.^[1] Filter and wash with cold ether.
- Alternative Workup: If soluble, concentrate and purify via silica gel (DCM/MeOH).^[1]

Troubleshooting & Optimization Guide

Handling "Dead" Reactions (Low Reactivity)

Due to the para-fluorine, the amine is a weak nucleophile.^[1] If Protocol A fails:

- Switch Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is highly selective for amines in the presence of free phenols.
- Stepwise Approach: Protect the phenol as a TBS ether (TBSCl, Imidazole), perform the reaction, then deprotect (TBAF).[1] Only do this if direct coupling fails.

Preventing Oxidation

Aminophenols are prone to air oxidation (turning dark/black).[1]

- Precaution: Always degas solvents with Nitrogen/Argon.
- Additive: Add 1-2% Sodium Ascorbate if running aqueous workups, or keep the reaction strictly anhydrous.

References

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- Kinase Inhibitor Synthesis (General Context for Fluorinated Anilines)
 - Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." [1] *Nature Reviews Cancer*, 2009.[1]
- Properties of **5-Amino-2-fluoro-4-methylphenol** (Analogous Data)
 - PubChem Compound Summary for Fluorin

- [1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for **5-Amino-2-fluoro-4-methylphenol** before handling, as fluorinated anilines can be toxic.

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